Hesperetin 7-O-rutinoside

Übersicht

Beschreibung

A flavanone glycoside found in CITRUS fruit peels.

Wissenschaftliche Forschungsanwendungen

Intestinal Absorption and Metabolism : Hesperetin-7-O-rutinoside's absorption and metabolism in humans are significant for understanding its efficacy. It undergoes minimal hydrolysis or absorption in the human intestine, with about 80% recovered unaltered, indicating a low level of intestinal metabolism (Actis-Goretta et al., 2015).

Inhibition of Seed Germination and Growth : It acts as a germination and growth inhibitor in soils, affecting the seed germination and seedling growth of various plants, thereby playing a role in plant ecology and agriculture (Inderjit & Dakshini, 1991).

Quantification in Biological Matrices : Advanced methods have been developed for the quantification of hesperetin and its enantiomers in human plasma and urine, essential for pharmacokinetic studies (Lévêques et al., 2012).

Effects on Osteoblastic Differentiation : Hesperetin, a metabolite of hesperidin, can stimulate the osteogenic differentiation of periodontal ligament stem cells and mitigate the anti-osteogenic effect of high glucose, suggesting potential in bone health and diabetes-related bone issues (Kim et al., 2013).

Absorption in Animal Models : Studies in Sprague-Dawley rats have shown that hesperetin-7-O-rutinoside can enter the bloodstream in conjugated forms, indicating a complex absorption and metabolism process in living organisms (Nectoux et al., 2019).

Improved Bioavailability Through Enzymatic Modification : Enzymatic conversion to hesperetin-7-glucoside improves bioavailability in humans, changing the absorption from the colon to the small intestine (Nielsen et al., 2006).

Glycosylation in Plant Cell Cultures : Hesperetin glycosides have been produced through biotransformation in plant cell cultures, providing insights into natural product synthesis and modification (Shimoda et al., 2008).

Influence on Apoptosis : Hesperetin's rutinoside form has been found to attenuate the apoptosis-inducing activity of flavonoids, suggesting implications in cancer research and therapy (Chen et al., 2003).

Effects on Neurological Disorders : Hesperidin has shown promise in suppressing convulsions in zebrafish models, potentially offering new avenues in the treatment of epilepsy and other neurological disorders (Sharma et al., 2021).

Anticancer Properties : It has been found to induce apoptosis in breast carcinoma cells, highlighting its potential as a therapeutic agent in cancer treatment (Palit et al., 2015).

Eigenschaften

IUPAC Name |

(2S)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34O15/c1-10-21(32)23(34)25(36)27(40-10)39-9-19-22(33)24(35)26(37)28(43-19)41-12-6-14(30)20-15(31)8-17(42-18(20)7-12)11-3-4-16(38-2)13(29)5-11/h3-7,10,17,19,21-30,32-37H,8-9H2,1-2H3/t10?,17-,19?,21?,22?,23?,24?,25?,26?,27?,28?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUQPHWDTPGMPEX-SGHBVPQBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-3,4-dihydro-2H-chromen-7-yl 6-O-(6-deoxyhexopyranosyl)hexopyranoside | |

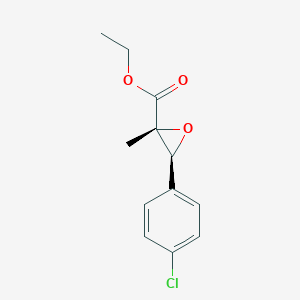

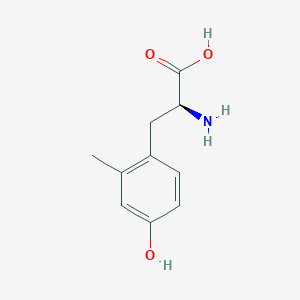

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4'-[(1,3-Dioxopropane-1,3-diyl)diimino]dibenzoic acid](/img/structure/B7780994.png)

![2-[4-(2-Methylpropoxy)phenyl]butanedioic acid](/img/structure/B7781000.png)

![2-[(1R,5R)-4,4,8-trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl]phenol](/img/structure/B7781041.png)

![(3R)-1-[2-[(4R)-4-carboxy-2-oxopyrrolidin-1-yl]ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B7781047.png)